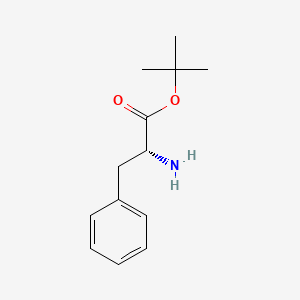

D-Phenylalanine, 1,1-dimethylethyl ester

Description

Significance of Chiral Amino Acid Esters in Contemporary Chemical Research

Chiral amino acid esters are of paramount importance in contemporary chemical research, serving as crucial intermediates and building blocks in the pharmaceutical, agrochemical, and fine chemical industries. chemimpex.com Their significance stems from the inherent chirality they possess, which is a critical attribute for the biological activity of many pharmaceutical compounds. The stereochemistry of a molecule can dictate its efficacy and interaction with biological targets, such as enzymes and receptors. nih.gov

These esters are widely employed as versatile scaffolds for the synthesis of new, biologically active molecules. chemimpex.com The ester functionality serves as a convenient protecting group for the carboxylic acid, allowing for selective reactions at the amino group. This protection strategy is fundamental in peptide synthesis, where sequential coupling of amino acids is required to build a specific peptide chain. chemimpex.comchemimpex.com Furthermore, the ester group can be readily removed under specific conditions to liberate the free acid for further transformations.

The use of chiral amino acid esters is a cornerstone of asymmetric synthesis, a field dedicated to the creation of single enantiomers of chiral molecules. nih.govresearchgate.net By starting with a readily available, enantiomerically pure amino acid ester, chemists can introduce new stereocenters with a high degree of control, a process essential for the development of modern drugs. The demand for enantiopure compounds continues to grow, driven by the need for safer and more effective pharmaceuticals, making chiral amino acid esters indispensable tools for researchers. nih.gov

Overview of D-Phenylalanine, 1,1-Dimethylethyl Ester as a Chiral Synthon

This compound is a highly valued chiral synthon, or building block, in organic synthesis. Its utility is derived from the combination of the unnatural D-phenylalanine stereocenter and the bulky tert-butyl ester protecting group. The D-configuration is particularly important for designing peptides with enhanced resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. This property is highly desirable for increasing the in vivo half-life of peptide-based drugs.

The tert-butyl ester group provides several synthetic advantages. It is stable under a variety of reaction conditions, yet can be cleaved under acidic conditions, offering a convenient deprotection strategy that is orthogonal to many other protecting groups used in complex molecule synthesis. This stability and selective removal are crucial in multi-step synthetic sequences. chemimpex.com Moreover, the tert-butyl group enhances the compound's solubility in a range of organic solvents, facilitating its use in solution-phase peptide synthesis and other coupling reactions. chemimpex.comchemimpex.com

As a chiral building block, this compound is used as an intermediate in the synthesis of a variety of complex molecules, including pharmaceuticals and agrochemicals. fishersci.ca For example, it is a key component in the synthesis of certain peptide-based drugs and has been utilized in the preparation of specific inhibitors and other biologically active compounds where the precise D-phenylalanine structure is required for activity. chemicalbook.comrsc.org Its role as a fine chemical intermediate underscores its importance in the production of high-value, stereochemically pure molecules. fishersci.ca

Physicochemical Properties of Phenylalanine tert-Butyl Ester Derivatives

This table presents key physicochemical data for the D-, L-, and racemic (DL) forms of Phenylalanine, 1,1-dimethylethyl ester hydrochloride.

| Property | This compound HCl | L-Phenylalanine, 1,1-dimethylethyl ester HCl | DL-Phenylalanine, 1,1-dimethylethyl ester HCl |

| Synonyms | D-Phe-OtBu·HCl | L-Phe-OtBu·HCl | DL-Phe-OtBu·HCl |

| CAS Number | 3403-25-6 chemimpex.com | 15100-75-1 sigmaaldrich.com | 75898-47-4 chemimpex.com |

| Molecular Formula | C₁₃H₁₉NO₂·HCl chemimpex.com | C₁₃H₁₉NO₂·HCl sigmaaldrich.com | C₁₃H₁₉NO₂·HCl chemimpex.com |

| Molecular Weight | 257.80 g/mol chemimpex.com | 257.76 g/mol sigmaaldrich.com | 257.80 g/mol chemimpex.com |

| Appearance | White powder chemimpex.com | Powder sigmaaldrich.com | White powder chemimpex.com |

| Melting Point | 220-225 °C chemimpex.com | Not specified | Not specified |

| Optical Rotation | [α]₂₀ᴰ = -47.3 ± 2º (c=1 in EtOH) chemimpex.com | [α]₂₀ᴰ = +47.0 ± 1° (c=2% in ethanol) sigmaaldrich.com | Not applicable |

| Purity | ≥ 99% (HPLC) chemimpex.com | ≥ 99.0% (HPLC) sigmaaldrich.com | ≥ 99% (HPLC) chemimpex.com |

| Storage Conditions | 0-8 °C chemimpex.com | 2-8°C sigmaaldrich.com | 0-8 °C chemimpex.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2R)-2-amino-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOISWWBTZMFUEL-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701280159 | |

| Record name | D-Phenylalanine 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701280159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6404-30-4 | |

| Record name | D-Phenylalanine 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6404-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Phenylalanine 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701280159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for D Phenylalanine, 1,1 Dimethylethyl Ester and Its Derivatives

Chemical Synthesis Approaches

The chemical synthesis of D-Phenylalanine, 1,1-dimethylethyl ester and its derivatives involves a variety of strategies, including direct esterification, protection/deprotection protocols, and advanced coupling reactions.

Direct Esterification and Transesterification Strategies for this compound Formation

The formation of the 1,1-dimethylethyl ester (tert-butyl ester) of D-phenylalanine can be achieved through several direct methods. A common approach involves the reaction of D-phenylalanine with isobutylene in the presence of a strong acid catalyst, such as concentrated sulfuric acid. thieme.dethieme-connect.com Another effective method is the treatment of D-phenylalanine with tert-butanol under acidic conditions. thieme.de

Recently, a simple and safe tert-butylation reaction was developed using bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which directly affords tert-butyl esters of free amino acids in good yields. thieme-connect.comorganic-chemistry.orgresearchgate.net This method is advantageous as it proceeds quickly and efficiently. thieme-connect.com Transesterification reactions also provide a viable route to this compound. thieme.de

Table 1: Comparison of Direct Esterification Methods

| Method | Reagents | Catalyst | Advantages |

|---|---|---|---|

| Isobutylene Method | D-Phenylalanine, Isobutylene | Concentrated H₂SO₄ | Common and established method. thieme.de |

| tert-Butanol Method | D-Phenylalanine, tert-Butanol | Acid | Direct condensation. thieme.de |

| Bis(trifluoromethanesulfonyl)imide Method | D-Phenylalanine, tert-Butyl Acetate | Bis(trifluoromethanesulfonyl)imide | Fast, high yield, safe. thieme-connect.com |

Amino Group Protection and Deprotection Protocols Utilizing D-Phenylalanine Precursors

In peptide synthesis and other chemical transformations, the amino group of D-phenylalanine must often be protected to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability and ease of removal under acidic conditions. The synthesis of N-Boc-D-phenylalanine, 1,1-dimethylethyl ester is a common strategy.

Deprotection of the Boc group can be achieved selectively in the presence of the tert-butyl ester. A study on the selective deprotection of Boc-phenylalanine tert-butyl ester found that using acidic conditions at room or low temperatures can yield tert-butyl phenylalanine hydrochloride in approximately 82% yield. sciengine.comlnpu.edu.cn Other methods for selective Boc deprotection include the use of concentrated sulfuric acid in tert-butyl acetate or methanesulfonic acid in a mixture of tert-butyl acetate and dichloromethane. researchgate.net

Carboxylic Acid Protecting Group Chemistry with 1,1-Dimethylethyl Ester Moiety

The 1,1-dimethylethyl ester (tert-butyl ester) is a crucial protecting group for carboxylic acids in organic synthesis, valued for its stability against nucleophiles and reducing agents. thieme.de It is commonly used in peptide synthesis to protect the C-terminus of amino acids. researchgate.net

The removal of the tert-butyl ester group is typically accomplished under acidic conditions. thieme.de Trifluoroacetic acid (TFA) is a common reagent for this purpose, readily and selectively cleaving the ester to yield the corresponding carboxylic acid. thieme.deiris-biotech.de Other methods for deprotection include the use of zinc bromide in dichloromethane, which has been explored for chemoselective hydrolysis of tert-butyl esters in the presence of other acid-labile groups. acs.org Additionally, thermolytic cleavage using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) offers a practical method for converting tert-butyl esters to carboxylic acids. researchgate.net

Table 2: Deprotection Methods for 1,1-Dimethylethyl Ester

| Reagent(s) | Conditions | Selectivity |

|---|---|---|

| Trifluoroacetic acid (TFA) | Acidic | High selectivity for tert-butyl esters. thieme.de |

| Zinc Bromide (ZnBr₂) | Dichloromethane | Can be chemoselective in the presence of other acid-labile groups. acs.org |

| Fluorinated Alcohols (TFE, HFIP) | Thermolytic | Practical for clean conversion to carboxylic acids. researchgate.net |

| Silica Gel | Refluxing Toluene | Selective over tert-butyl ethers. researchgate.net |

Advanced Coupling Reactions Employing this compound Precursors (e.g., Negishi Cross-Coupling)

This compound and its derivatives are valuable precursors in advanced carbon-carbon bond-forming reactions. The Negishi cross-coupling reaction, which couples organic halides with organozinc compounds using a palladium or nickel catalyst, is a powerful tool for synthesizing substituted phenylalanine derivatives. bath.ac.ukwikipedia.org

Organozinc iodides derived from α-amino acids, including D-phenylalanine derivatives, can be coupled with aromatic bromides to produce a variety of substituted phenylalanines. bath.ac.uk This reaction has been utilized in the synthesis of unnatural amino acids and complex peptide structures. rsc.orgnih.gov For instance, the Negishi coupling has been successfully applied to the synthesis of nonproteinogenic phenylalanine derivatives on water, showcasing its versatility and applicability in aqueous media. acs.org

Stereoselective Chemical Transformations Involving D-Phenylalanine Ester Derivatives (e.g., Asymmetric Wolff Rearrangement)

Stereoselective transformations are critical for the synthesis of enantiomerically pure compounds. While the direct application of the Asymmetric Wolff Rearrangement to this compound is not extensively detailed in the provided context, the principles of stereocontrolled synthesis are highly relevant to its derivatives.

For example, stereoselectively deuterated phenylalanine derivatives have been synthesized through the manipulation of an N-phthaloyl protecting group, which allows for transformations without loss of stereochemical integrity at the α-carbon. semanticscholar.org This highlights the importance of protecting group strategies in achieving high stereoselectivity in the synthesis of complex amino acid derivatives.

Biocatalytic and Chemoenzymatic Synthesis

Biocatalytic and chemoenzymatic methods offer green and highly selective alternatives to traditional chemical synthesis for producing D-phenylalanine and its derivatives.

Engineered enzymes, such as phenylalanine ammonia (B1221849) lyases (PALs), have been employed for the asymmetric synthesis of D-phenylalanines from inexpensive starting materials like cinnamic acids. nih.govacs.org PALs can catalyze the hydroamination of activated alkenes, providing an attractive route to enantiomerically enriched chiral amino acids. nih.gov A one-pot approach coupling PAL amination with a chemoenzymatic deracemization process has been developed to synthesize substituted D-phenylalanines in high yield and excellent optical purity. nih.govresearchgate.net

Furthermore, protoglobin nitrene transferases have been engineered to catalyze the enantioselective intermolecular α-C-H amination of carboxylic acid esters, enabling the synthesis of unprotected chiral α-amino esters. nih.gov This method showcases the potential of directed evolution to create enzymes with tailored selectivity for producing either L- or D-α-amino esters. nih.gov These biocatalytic approaches are often performed under mild, aerobic conditions at room temperature, offering significant advantages over traditional chemical methods. nih.govfrontiersin.org

Enzymatic Resolution of Racemic DL-Phenylalanine Esters

Enzymatic resolution is a widely employed technique for the separation of enantiomers from a racemic mixture. This approach utilizes the stereoselectivity of enzymes to preferentially convert one enantiomer into a product that can be easily separated from the unreacted enantiomer. In the context of D-phenylalanine ester synthesis, this typically involves the selective hydrolysis of the L-enantiomer from a racemic mixture of DL-phenylalanine esters, leaving the desired D-enantiomer.

Various hydrolases, including proteases and lipases, have been investigated for this purpose. For instance, α-chymotrypsin and subtilisin have been used for the resolution of amino acid esters through selective hydrolysis. nih.gov Lipases, such as those from Candida rugosa, have also demonstrated high efficiency in the kinetic resolution of various esters, which can be applied to the synthesis of chiral amino acid derivatives. nih.gov

Table 1: Enzymatic Resolution of Racemic Phenylalanine Derivatives

| Enzyme | Substrate | Reaction Conditions | Product | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| Candida antarctica lipase B | (±)-Ethyl 3-phenylbutanoate | 0.1 M phosphate buffer, pH 7 | (S)-3-Phenylbutanoic acid | 11 | 99 (S)-acid, 12 (R)-ester |

| Pseudomonas fluorescens lipase | (±)-Ethyl 3-phenylbutanoate | 0.1 M phosphate buffer, pH 7 | (S)-3-Phenylbutanoic acid | 50 | 98 (S)-acid, 99 (R)-ester |

| Candida rugosa lipase | Racemic Naproxen methyl ester | Aqueous/isooctane, pH 6.0, 45°C | (S)-Naproxen | 49 | >95 |

Phenylalanine ammonia lyases (PALs) are enzymes that catalyze the reversible deamination of L-phenylalanine to trans-cinnamic acid and ammonia. frontiersin.org By exploiting the reverse reaction in the presence of high concentrations of ammonia, PALs can be used for the synthesis of L-phenylalanine derivatives from corresponding cinnamic acids. frontiersin.org While PALs naturally favor the L-enantiomer, engineered PAL variants have been developed to exhibit activity towards the synthesis of D-phenylalanine. nih.govnih.gov

A novel one-pot approach couples the amination of cinnamic acids catalyzed by PAL with a chemoenzymatic deracemization process. nih.govnih.govnih.gov This system allows for the synthesis of substituted D-phenylalanines with high yield and excellent optical purity from inexpensive starting materials. nih.govnih.govnih.gov For example, the hydroamination of p-nitrocinnamic acid using a PAL-based system resulted in the formation of D-p-nitrophenylalanine with a 71% conversion and 96% enantiomeric excess. nih.gov The use of engineered PAL variants, such as the H359Y mutant, further improved the conversion to 78% and the enantiomeric excess to over 99% under the same conditions. nih.govnih.gov

Table 2: Phenylalanine Ammonia Lyase (PAL) Catalyzed Synthesis of D-Phenylalanine Derivatives

| PAL Variant | Substrate | Reaction Conditions | Product | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| Wild-type PAL | p-Nitrocinnamic acid | 5 mM substrate, 5 M NH4OH, pH 9.6, 37°C | D-p-Nitrophenylalanine | 71 | 96 |

| H359Y mutant | p-Nitrocinnamic acid | 5 mM substrate, 5 M NH4OH, pH 9.6, 37°C | D-p-Nitrophenylalanine | 78 | >99 |

The transition from laboratory-scale synthesis to industrial production of D-phenylalanine esters necessitates the optimization of bioreactor systems. Key parameters for optimization include nutrient composition, temperature, pH, dissolved oxygen levels, and the feeding strategy. nih.gov Statistical methods like Design of Experiments (DOE) can be employed to systematically optimize these interdependent variables to maximize yield and productivity.

For L-phenylalanine production, which serves as a model for amino acid fermentation, significant improvements in titer have been achieved through metabolic engineering and bioreactor optimization. For instance, an engineered E. coli strain produced L-phenylalanine at a titer of 62.47 g/L after 48 hours of cultivation in a 5-liter bioreactor. nih.gov Similar strategies can be applied to enhance the production of D-phenylalanine and its esters. The use of immobilized enzymes in packed-bed reactors or continuous flow systems can also improve operational stability and facilitate product recovery. frontiersin.org

Asymmetric Biotransformations Leading to D-Phenylalanine Ester Derivatives

Asymmetric biotransformations involve the conversion of a prochiral substrate into a chiral product with high enantioselectivity. This approach avoids the formation of a racemic mixture and the need for a subsequent resolution step, leading to higher theoretical yields.

ω-Transaminases (ω-TAs) are a class of enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde substrate. nih.gov These enzymes are valuable for the synthesis of chiral amines and amino acids, including β-amino acids. The synthesis of chiral β-phenylalanine esters can be achieved through the amination of β-keto esters, which are more stable in aqueous solutions than their corresponding β-keto acids. nih.gov

A screening of a ω-transaminase library identified mutants capable of transaminating ethyl benzoylacetate to produce chiral (S)- and (R)-β-phenylalanine esters. nih.gov For example, the ω-transaminase mutant 3FCR_4M achieved a 32% conversion to the (S)-enantiomer, while the ATA117 11Rd mutant resulted in a 13% conversion to the (R)-enantiomer. nih.gov Further engineering of these enzymes holds promise for improving their catalytic efficiency and stereoselectivity for the synthesis of β-phenylalanine esters. nih.gov

Table 3: ω-Transaminase Catalyzed Synthesis of β-Phenylalanine Esters

| ω-Transaminase Mutant | Substrate | Product Enantiomer | Conversion (%) |

|---|---|---|---|

| 3FCR_4M | Ethyl benzoylacetate | (S)-β-Phenylalanine ethyl ester | 32 |

| ATA117 11Rd | Ethyl benzoylacetate | (R)-β-Phenylalanine ethyl ester | 13 |

The diastereoselective reduction of prochiral ketones is a powerful method for creating chiral alcohols, which are versatile intermediates in the synthesis of more complex molecules. Microorganisms and their isolated enzymes, such as ketoreductases (KREDs), are widely used for this purpose due to their high stereoselectivity. frontiersin.org

The microbial reduction of various β-keto esters has been extensively studied. For instance, baker's yeast has been shown to reduce cyclic β-keto esters to their corresponding (1S,2R)-hydroxy esters with greater than 99% diastereomeric excess (de) and 99% enantiomeric excess (ee). frontiersin.org Various microorganisms, including Rhodotorula glutinis, have demonstrated the ability to reduce a range of prochiral ketones to chiral alcohols with high yields and optical purity. researchgate.netnih.gov For example, the reduction of benzyl acetoacetate by Rhodotorula glutinis can yield the corresponding chiral alcohol with high conversion and enantioselectivity. researchgate.netnih.gov

Table 4: Diastereoselective Microbial Reduction of Prochiral Ketones

| Microorganism/Enzyme | Substrate | Product | Diastereomeric Excess (de %) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Baker's yeast (non-fermenting) | Cyclic β-keto esters | (1S,2R)-hydroxy esters | >99 | 99 |

| ChKRED12 M191S variant | Racemic ethyl 2-methoxy-3-oxo-3-phenylpropanoate | (2S,3S)-ethyl 2-methoxy-3-hydroxy-3-phenylpropanoate | >99:1 dr | >99 |

| ChKRED12 Q151Y/M191L variant | Racemic ethyl 2-methoxy-3-oxo-3-phenylpropanoate | (2R,3R)-ethyl 2-methoxy-3-hydroxy-3-phenylpropanoate | 98:2 dr | >99 |

Chemoenzymatic Cascades for D-Phenylalanine Derivative Synthesis

Chemoenzymatic cascades combine the high selectivity of biocatalysts with the versatility of chemical reactions in a single pot, offering an efficient and sustainable approach to complex molecule synthesis. For the production of D-phenylalanine derivatives, a multienzymatic cascade process has been developed that couples PAL-catalyzed amination with a chemoenzymatic deracemization step. nih.govnih.govnih.gov

This cascade typically involves the PAL-catalyzed synthesis of a racemic or enantiomerically enriched mixture of the amino acid from a cinnamic acid derivative. Subsequently, an L-amino acid deaminase (LAAD) or a D-amino acid oxidase (DAAO) is used to selectively oxidize the undesired enantiomer to the corresponding α-keto acid. nih.govnih.gov This intermediate is then non-selectively reduced back to the racemic amino acid, allowing for a dynamic kinetic resolution process that can theoretically achieve a 100% yield of the desired D-enantiomer. nih.govnih.govnih.gov This approach has been successfully applied to a range of cinnamic acid substrates, affording the corresponding D-phenylalanine derivatives in good yields and excellent optical purities. nih.gov

Table 5: Chemoenzymatic Cascade for the Synthesis of D-Phenylalanine Derivatives

| Substrate (Cinnamic Acid Derivative) | Enzyme System | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| p-Nitrocinnamic acid | PAL, LAAD, NH3:BH3 | D-p-Nitrophenylalanine | 71 | 96 |

| p-Chlorocinnamic acid | PAL (H359Y), LAAD, NH3:BH3 | D-p-Chlorophenylalanine | 75 | >99 |

| m-Chlorocinnamic acid | PAL (H359Y), LAAD, NH3:BH3 | D-m-Chlorophenylalanine | 72 | >99 |

Applications of D Phenylalanine, 1,1 Dimethylethyl Ester As a Chiral Building Block

Role in Peptide Synthesis

The incorporation of unnatural D-amino acids into peptide sequences is a key strategy for developing peptides with enhanced stability against enzymatic degradation and improved pharmacological properties. D-Phenylalanine, 1,1-dimethylethyl ester serves as a crucial building block in this context, providing both the desired D-configuration and a convenient protecting group for the C-terminus.

The tert-butyl ester of D-phenylalanine is frequently used as the starting point for the synthesis of peptides containing a C-terminal D-phenylalanine residue. In solid-phase peptide synthesis (SPPS), the N-terminally protected amino acid (e.g., Fmoc-D-Phe-OtBu) can be coupled to a resin, or the ester itself can be used in solution-phase synthesis. The incorporation of D-amino acids, such as D-phenylalanine, is known to be challenging for the natural ribosomal machinery, which strongly favors L-amino acids. nih.gov Therefore, chemical synthesis is the primary route for creating peptides with these modifications. nih.gov The presence of the D-isomer can significantly alter the peptide's conformation and its interaction with biological targets. For example, synthetic peptides incorporating D-phenylalanine have been investigated for various biological activities, including their potential as cytotoxic agents. ptfarm.plpensoft.net

The success of modern peptide synthesis relies heavily on the concept of orthogonal protection, where different protecting groups can be removed under distinct conditions without affecting others. masterorganicchemistry.com The 1,1-dimethylethyl (tert-butyl) ester fits perfectly into the most common orthogonal strategy, the Fmoc/tBu approach. nih.gov

In this strategy:

The α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. masterorganicchemistry.com

Reactive amino acid side chains and the C-terminal carboxyl group are protected by acid-labile groups, such as the tert-butyl (tBu) ether, tert-butoxycarbonyl (Boc), and the tert-butyl (tBu) ester. masterorganicchemistry.comorganic-chemistry.org

The tert-butyl ester of D-phenylalanine is stable to the basic conditions (typically 20% piperidine (B6355638) in DMF) used to remove the Fmoc group during the stepwise elongation of the peptide chain. masterorganicchemistry.comsigmaaldrich.com At the end of the synthesis, a strong acid, most commonly trifluoroacetic acid (TFA), is used to simultaneously cleave the finished peptide from the solid support (if applicable) and remove all the acid-labile side-chain and C-terminal protecting groups, including the D-phenylalanine tert-butyl ester. masterorganicchemistry.comorganic-chemistry.org This orthogonality ensures the integrity of the protecting groups throughout the synthesis until the final deprotection step.

| Protecting Group | Chemical Structure | Cleavage Condition | Orthogonal To |

| 9-fluorenylmethoxycarbonyl (Fmoc) | Fmoc-NH-R | Base (e.g., Piperidine) | Acid-labile groups (tBu, Boc) |

| tert-Butyl (tBu) Ester | R-COO-tBu | Acid (e.g., TFA) | Base-labile groups (Fmoc) |

| tert-Butoxycarbonyl (Boc) | Boc-NH-R | Acid (e.g., TFA) | Base-labile groups (Fmoc) |

This compound is a common starting material for synthesizing di- and oligopeptides. In a typical solution-phase coupling reaction, an N-protected L-amino acid (e.g., Boc-Ala-OH) is activated with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and then reacted with D-phenylalanine tert-butyl ester to form the dipeptide (e.g., Boc-Ala-D-Phe-OtBu). masterorganicchemistry.comnih.gov The resulting protected dipeptide can be selectively deprotected at either the N-terminus (to add another amino acid) or the C-terminus (for further modification), demonstrating the utility of the orthogonal protection scheme. masterorganicchemistry.com This methodology has been applied to the synthesis of numerous peptide sequences, including those studied for their self-assembling properties or biological activity. pensoft.netmdpi.com

For instance, new dipeptides containing derivatives of phenylalanine have been synthesized and studied for their antifungal activity. pensoft.net Similarly, the synthesis of phenylalanine-rich peptides has been pursued to investigate their potential as anthelmintic and cytotoxic agents. ptfarm.pl These syntheses often employ a stepwise approach where the tert-butyl ester protects the C-terminus until the final desired peptide is assembled. ptfarm.pl

Utilization in the Synthesis of Complex Organic Molecules

Beyond peptides, the defined stereochemistry of this compound makes it a valuable chiral pool starting material for the synthesis of other complex, non-peptidic molecules. The ester group protects the carboxylic acid while other transformations are carried out on the amino group or the phenyl side chain.

The inherent chirality of this compound can be used to direct the formation of new stereocenters in a molecule. By using the amino acid derivative as a chiral template or auxiliary, chemists can achieve high levels of stereocontrol in subsequent reactions. This approach is fundamental to asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule. nih.gov The D-phenylalanine backbone can be incorporated into a larger molecule, where its stereocenter influences the stereochemical outcome of reactions at other positions, or it can be used as a transient chiral auxiliary that is later removed from the molecule. This strategy is critical for the synthesis of pharmaceuticals and other biologically active compounds where stereochemistry dictates efficacy and safety. mdpi.com

Chiral 1,2-amino alcohols are privileged structural motifs found in numerous pharmaceuticals and are widely used as chiral ligands and auxiliaries in asymmetric catalysis. nih.govnih.govacs.org this compound is an excellent precursor for the synthesis of the corresponding (R)-2-amino-3-phenyl-1-propanol. The synthesis involves the chemoselective reduction of the ester functionality to a primary alcohol.

A typical synthetic sequence is outlined below:

Protection of the Amino Group: The free amino group of this compound is first protected, commonly as a carbamate (B1207046) (e.g., Boc or Cbz), to prevent it from interfering with the subsequent reduction step.

Reduction of the Ester: The tert-butyl ester is then reduced to the corresponding primary alcohol using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄). The bulky tert-butyl ester can be more challenging to reduce than a methyl or ethyl ester, sometimes requiring stronger reducing agents or harsher conditions.

Deprotection: The amino protecting group is removed under appropriate conditions to yield the final (R)-2-amino-3-phenyl-1-propanol.

This transformation effectively converts a chiral amino acid derivative into a valuable chiral amino alcohol, with the stereocenter from the starting material preserved. nih.govacs.org This method provides a reliable route to enantiomerically pure 1,2-amino alcohols, which are crucial building blocks for further synthetic endeavors. nih.govacs.org

| Starting Material | Key Transformation | Product | Significance |

| N-Boc-D-Phenylalanine, 1,1-dimethylethyl ester | Selective reduction of the ester | N-Boc-(R)-2-amino-3-phenyl-1-propanol | Access to chiral 1,2-amino alcohols |

| D-Phenylalanine | Enzymatic cascade reactions | Enantiopure 2-phenylglycinol or phenylethanolamine | Biocatalytic route to high-value chiral molecules nih.govacs.org |

Derivatization for Specialized Synthetic Pathways (e.g., HIV Protease Inhibitors)

The quest for effective antiretroviral therapies has driven the development of sophisticated synthetic strategies for HIV protease inhibitors. While many syntheses commence with the more common L-phenylalanine derivatives, the utilization of D-phenylalanine analogues, including this compound, offers access to stereochemically diverse inhibitor scaffolds. The tert-butyl ester group provides robust protection of the carboxylic acid functionality, allowing for selective modifications at the amino group and the phenyl ring.

Although direct examples detailing the use of this compound in the synthesis of prominent HIV protease inhibitors like Saquinavir are not extensively documented in mainstream literature, the underlying principles of peptide and peptidomimetic synthesis strongly support its utility. For instance, the synthesis of various HIV-1 capsid inhibitors often starts with N-terminally protected phenylalanine derivatives. nih.govnih.gov The Boc (tert-butoxycarbonyl) protected form of D-phenylalanine can be coupled with other amino acids or complex molecular fragments to construct the core structures of these inhibitors. The tert-butyl ester can then be selectively deprotected under specific acidic conditions, which are orthogonal to the removal of many other protecting groups, enabling further elaboration of the molecule.

The general strategy involves the coupling of an N-protected D-phenylalanine derivative, such as Boc-D-phenylalanine, with a suitable amine-containing fragment. The resulting dipeptide or more complex intermediate, which incorporates the D-phenylalanine tert-butyl ester moiety, can then undergo further synthetic transformations. The bulky tert-butyl group can also influence the stereochemical outcome of subsequent reactions by sterically directing incoming reagents.

Table 1: Representative Coupling Reactions in Peptide Synthesis

| Reactant 1 | Reactant 2 | Coupling Agent | Product |

| Boc-D-phenylalanine | Amine-containing fragment | PyBop, DIEA | Boc-D-phenylalanyl-fragment |

| N-protected D-phenylalanine | Amino ester | EDC, HOBt | N-protected dipeptide ester |

Note: This table represents generalized coupling reactions common in peptide synthesis, illustrating the potential role of D-phenylalanine derivatives.

Applications as Chiral Asymmetric Catalysts in Organic Reactions

The development of chiral catalysts is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds. D-Phenylalanine and its derivatives, including the 1,1-dimethylethyl ester, serve as valuable components of the "chiral pool," providing a readily available source of chirality for the construction of catalysts and auxiliaries. chemimpex.com

Derivatives of D-phenylalanine can be incorporated into various ligand scaffolds for transition metal-catalyzed reactions or used as organocatalysts. The phenyl group can be functionalized to tune the steric and electronic properties of the catalyst, while the amino and carboxyl groups provide handles for attachment to a larger framework.

While specific examples of catalysts derived directly from this compound are not prevalent in the literature, the principles of chiral ligand design suggest its potential. For instance, the amino group can be transformed into a Schiff base, an amide, or a sulfonamide, which can then coordinate to a metal center. The tert-butyl ester, while often removed during catalyst synthesis, can play a role in directing the initial steps of the synthesis and ensuring the solubility of intermediates in organic solvents.

Research into the synthesis of novel chiral 1,2,4-triazole-3-thiones with potential antiviral activity has utilized D-phenylalanine methyl ester as a starting material. purdue.edu This highlights the utility of D-phenylalanine esters in generating complex heterocyclic structures that can serve as ligands for asymmetric catalysis. The tert-butyl ester analogue would offer an alternative synthetic route with different solubility and reactivity profiles.

Table 2: Potential Catalyst Scaffolds Derived from D-Phenylalanine

| Catalyst Type | Ligand Structure | Potential Application |

| Chiral Phosphine Ligand | Phenylphosphine attached to the amino group of a D-phenylalanine derivative | Asymmetric Hydrogenation |

| Chiral Diamine Ligand | D-phenylalanine amide linked to another chiral amine | Asymmetric Transfer Hydrogenation |

| Chiral Organocatalyst | D-phenylalanine-derived imidazolidinone | Asymmetric Diels-Alder Reactions |

Note: This table illustrates potential applications based on established principles of asymmetric catalysis and the versatility of amino acid-derived ligands.

Analytical and Stereochemical Characterization of D Phenylalanine, 1,1 Dimethylethyl Ester

Methodologies for Enantiomeric Purity Determination

The determination of enantiomeric purity is critical for any chiral compound, ensuring that the desired stereoisomer is present and quantifying any potential contamination from its opposite enantiomer. For D-Phenylalanine, 1,1-dimethylethyl ester, several robust analytical methods are employed.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination.sigmaaldrich.comwaters.comyakhak.orgresearchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the enantiomeric excess (ee) of chiral compounds like this compound. yakhak.org This method relies on the use of a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to their separation in time as they pass through the column. yakhak.orgresearchgate.net

The choice of CSP is a critical factor for achieving successful enantiomeric separation. yakhak.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, have demonstrated high efficiency in resolving enantiomers of amino acid esters. yakhak.org For instance, Chiralpak IA and Chiralpak AD-H columns are noted for their superior performance in resolving α-amino acid esters. yakhak.org Another class of CSPs, derivatized cyclofructans like the LARIHC™ CF6-P phase, shows pronounced enantioselectivity for primary amines and their derivatives, including amino acid esters. sigmaaldrich.com

The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol such as 2-propanol, is optimized to achieve baseline separation. yakhak.orgwiley-vch.de Method validation according to ICH guidelines ensures the reliability of the results. yakhak.org Ultra-Performance Convergence Chromatography (UPC²), a technique related to HPLC, has also been successfully applied to the chiral separation of phenylalanine methyl esters, offering better resolution and significantly higher throughput than traditional normal-phase HPLC. waters.com

Table 1: Example Chiral HPLC Method Parameters for Phenylalanine Ester Enantiomers

| Parameter | Condition | Source |

| Column (CSP) | Chiralpak IA or Chiralpak AD-H | yakhak.org |

| Mobile Phase | Isocratic mixture of n-heptane/isopropanol | wiley-vch.de |

| Flow Rate | 1.0 mL/min | wiley-vch.de |

| Detection | UV at 254 nm | wiley-vch.de |

| Column Temp. | 20 °C | sigmaaldrich.com |

This table is interactive. You can sort and filter the data.

Circular Dichroism (CD) Spectroscopy in Enantiomeric Analysis.researchgate.netnih.gov

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique based on the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov Enantiomers, such as the D- and L-forms of phenylalanine derivatives, produce CD spectra that are mirror images of each other, exhibiting approximately equal but opposite signals. researchgate.netresearchgate.net A racemic mixture, containing equal amounts of both enantiomers, will theoretically show no CD signal. researchgate.net

This characteristic makes CD spectroscopy highly effective for confirming the absolute optical conformation of a chiral compound. nih.gov The technique can be used quantitatively to determine the concentration of a single enantiomer by creating a standard calibration curve. nih.gov For enantiomeric mixtures, CD, when used in conjunction with a non-chiral method like standard liquid chromatography to determine the total concentration, can ascertain the absolute concentrations of both the D- and L-forms. nih.gov A novel approach combining HPLC with a CD detector (HPLC-CD) has been proposed as a potential primary method for the quantification of chiral compounds, which can be used for the value assignment of certified reference materials. d-nb.info

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Diastereomeric Ratio (dr) Determination.nih.govnih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the stereochemical assignment of this compound. While standard ¹H or ¹³C NMR spectra confirm the compound's basic structure and connectivity, they cannot distinguish between enantiomers. ipb.pt

However, NMR becomes a powerful tool for stereochemical analysis when the chiral compound is converted into a pair of diastereomers by reacting it with a chiral derivatizing agent, such as Mosher's acid. tcichemicals.com The resulting diastereomers have distinct NMR spectra, allowing for their differentiation and quantification. This approach enables the determination of enantiomeric purity.

Furthermore, in the synthesis of more complex molecules from a chiral starting material like this compound, NMR is crucial for determining the diastereomeric ratio (dr) of the products. nih.gov The integration of distinct peaks corresponding to each diastereomer in the ¹H or ³¹P NMR spectra allows for a direct calculation of the dr. nih.gov Advanced techniques like band-selective pure shift NMR can be employed to resolve overlapping signals in crowded spectra, enabling accurate dr determination even when chemical shift differences are minimal. nih.gov

Mass Spectrometry Techniques in Advanced Characterization.nih.govresearchgate.netnih.gov

Mass Spectrometry (MS) is fundamental for confirming the identity and molecular weight of this compound. nih.gov While standard MS techniques cannot differentiate between enantiomers, specialized methods have been developed for chiral analysis. Ion Mobility-Mass Spectrometry (IM-MS) offers an additional dimension of separation based on the size and shape of ions in the gas phase (their collision cross-section). researchgate.net By forming diastereomeric complexes with a chiral selector (such as another amino acid and a copper(II) ion), enantiomers can be distinguished as their complexes will have different drift times in the ion mobility cell. researchgate.net

In the context of using isotopically labeled versions of the compound, such as L-[ring-¹³C₆]phenylalanine, various MS techniques are compared for their precision in measuring protein enrichment. nih.gov Liquid chromatography-tandem mass spectrometry (LC/MS/MS) has been shown to be optimally suited for precise measurements, especially when sample quantities are low. nih.gov MS is also a key component in the characterization of certified reference materials, often in the form of isotope-dilution mass spectrometry (ID-MS), which is considered a primary reference measurement procedure. nih.gov

Diastereoselectivity Assessment in Complex Derivative Synthesis.nih.govresearchgate.net

When a chiral molecule like this compound is used as a building block in the synthesis of more complex structures, such as peptides or other pharmaceutical intermediates, new stereocenters may be formed. The stereochemical outcome of such reactions is assessed by measuring the diastereoselectivity, which is the preferential formation of one diastereomer over another.

For example, in the formation of dipeptides, where this compound reacts with another amino acid, the diastereomeric ratio of the resulting product can be determined in situ by NMR spectroscopy. nih.gov Integration of specific signals in the ¹H or ³¹P NMR spectra that are unique to each diastereomer provides a quantitative measure of the diastereomeric ratio (e.g., 72:28). nih.gov Similarly, when chiral auxiliaries are used to synthesize α-amino acids, the diastereoselectivity of the resulting Schiff base-Ni(II) complexes can be excellent, with diastereomeric ratios exceeding 98:2, as determined by analytical techniques. researchgate.net The assessment of diastereoselectivity is crucial for controlling the stereochemistry of the final product, which is paramount in fields like drug development.

Development of Certified Reference Materials for D-Phenylalanine and its Derivatives.nih.govacs.orgnih.gov

Certified Reference Materials (CRMs) are essential for ensuring the accuracy, reliability, and comparability of analytical measurements. mdpi.com They serve as high-order calibration standards with a certified purity value and an associated uncertainty, traceable to the International System of Units (SI). acs.orgnih.gov The development of a CRM for D-phenylalanine, or its derivatives, is a rigorous process governed by international standards like ISO 17034. nih.govnih.gov

The certification process involves a comprehensive characterization of the material. The identity of the compound is unequivocally confirmed using a suite of analytical techniques, including NMR, MS, and infrared spectroscopy. nih.gov The absolute configuration is verified using methods like circular dichroism and optical rotation measurements. nih.gov

Purity assessment is a critical step, often performed using two independent primary methods to ensure accuracy. The mass balance method, which involves quantifying the main component and all impurities (e.g., water, residual solvents, inorganic impurities), is one approach. mdpi.com Quantitative NMR (qNMR) is another powerful, primary method that allows for direct quantification against a traceable internal standard. nih.govsigmaaldrich.com The certified value is the result of combining the outcomes of these methods, with a complete uncertainty budget that accounts for contributions from characterization, homogeneity, and stability studies. mdpi.com Stability tests are conducted under various temperature conditions to establish the shelf-life and recommended storage conditions for the CRM. nih.gov Such CRMs for D-phenylalanine and its derivatives are vital for laboratories in the pharmaceutical and food industries to validate analytical methods and ensure the quality of their results. nih.govalfa-chemistry.com

Table 2: Key Stages in the Development of an Amino Acid CRM

| Stage | Description | Analytical Techniques Used | Source |

| Identity Confirmation | Verifying the chemical structure and stereochemistry of the compound. | NMR, MS, IR, CD, Optical Rotation | nih.gov |

| Purity Assessment | Quantifying the main component and all significant impurities. | Mass Balance, Quantitative NMR (qNMR) | nih.govmdpi.com |

| Homogeneity Study | Ensuring that the property value is uniform across all units of the CRM batch. | HPLC, ID-MS | nih.gov |

| Stability Study | Assessing the stability of the CRM under different storage conditions over time. | HPLC, LC-MS | nih.gov |

| Value Assignment | Assigning the certified value and its associated expanded uncertainty. | Statistical analysis of characterization, homogeneity, and stability data. | nih.govnih.gov |

This table is interactive. You can sort and filter the data.

Mechanistic Investigations and Theoretical Studies

Elucidation of Reaction Mechanisms in Chemical Transformations

The tert-butyl ester of D-phenylalanine is a valuable building block in organic synthesis, and understanding the mechanisms of its reactions is crucial for the development of new synthetic methodologies.

Tandem Catalysis Mechanisms (e.g., Palladium and Isothiourea Relay Catalysis)

Tandem catalysis, where multiple catalytic cycles operate in a single pot, has emerged as a powerful strategy for the efficient synthesis of complex molecules. While direct studies on D-phenylalanine, 1,1-dimethylethyl ester in tandem catalysis are not extensively documented, the mechanistic principles can be inferred from studies on analogous amino acid esters, such as glycine (B1666218) aryl esters. nih.govnih.gov

A notable example is the tandem palladium and isothiourea relay catalysis for the enantioselective synthesis of α-amino acid derivatives. nih.govacs.org This process typically involves the following key steps:

Palladium-Catalyzed Allylic Amination: An active palladium(0) catalyst, often formed in situ, reacts with an allylic precursor (e.g., an allylic phosphate) to generate a π-allyl palladium intermediate. nih.gov The amino group of an amino acid ester, in this case, this compound, would then act as a nucleophile, attacking the intermediate to form a quaternary allylic ammonium (B1175870) salt. nih.gov

Isothiourea-Catalyzed nih.govpnas.org-Sigmatropic Rearrangement: The in situ generated ammonium salt then undergoes an enantioselective nih.govpnas.org-sigmatropic rearrangement catalyzed by a chiral isothiourea, such as tetramisole. nih.gov This rearrangement leads to the formation of α-amino acid derivatives with the creation of new stereocenters. nih.govacs.org

Table 1: Key Mechanistic Steps in Tandem Palladium and Isothiourea Relay Catalysis

| Step | Description | Catalyst | Intermediate/Product |

| 1 | Formation of π-allyl palladium intermediate from an allylic precursor. | Palladium(0) | π-allyl palladium complex |

| 2 | Nucleophilic attack by the amino acid ester on the palladium intermediate. | Palladium(0) | Quaternary allylic ammonium salt |

| 3 | Enantioselective nih.govpnas.org-sigmatropic rearrangement of the ammonium salt. | Chiral Isothiourea | α-Amino acid derivative with new stereocenters |

Sigmatropic Rearrangement Reactions Involving Phenylalanine Esters

Sigmatropic rearrangements are pericyclic reactions where a σ-bond migrates across a π-system. numberanalytics.com The pnas.orgpnas.org-sigmatropic rearrangement is particularly significant in organic synthesis for its ability to form carbon-carbon bonds with high stereocontrol. nih.gov While the tandem catalysis mentioned above involves a nih.govpnas.org-sigmatropic rearrangement, pnas.orgpnas.org-rearrangements like the Claisen rearrangement are also relevant in the synthesis of amino acids. libretexts.orgimperial.ac.uk

For instance, the biosynthesis of L-phenylalanine in bacteria involves a Claisen rearrangement of chorismate to prephenate as a key step. libretexts.orgimperial.ac.uk In a laboratory setting, analogous rearrangements can be applied to synthetic precursors of D-phenylalanine esters. The reaction proceeds through a concerted, pericyclic transition state, often with a chair-like conformation, which dictates the stereochemical outcome of the product. imperial.ac.uk The driving force for many Claisen rearrangements is the formation of a stable carbonyl group in the product. numberanalytics.com

Theoretical studies on nih.govpnas.org-sigmatropic rearrangements of related allylic systems, such as selenoxides and selenimides, have been conducted using density-functional theory (DFT). These studies model the endo and exo transition states to predict enantioselectivity. nih.govmdpi.com Such computational approaches can be extended to understand the stereochemical intricacies of rearrangements involving this compound.

Enzymatic Reaction Mechanism Analysis

Enzymes offer highly selective and efficient routes for the transformation of amino acids and their derivatives.

Phenylalanine Ammonia (B1221849) Lyase (PAL)

Phenylalanine ammonia-lyase (PAL) is an enzyme that catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia. wikipedia.orgacs.org While the natural substrate is the L-enantiomer, studies on PAL mutants and engineered PALs have shown activity towards non-canonical or unnatural amino acids. pnas.orgnih.gov

The catalytic mechanism of PAL involves a unique prosthetic group, 3,5-dihydro-5-methyldiene-4H-imidazol-4-one (MIO), which is formed from a conserved Ala-Ser-Gly sequence in the enzyme's active site. wikipedia.org The key mechanistic steps are:

Electrophilic Attack: The aromatic ring of the phenylalanine substrate attacks the electrophilic MIO cofactor. wikipedia.orgebi.ac.uk

Deprotonation: A basic residue in the active site deprotonates the β-carbon of the substrate, leading to the formation of a carbanion intermediate. wikipedia.org

Elimination: The intermediate then eliminates ammonia to form the trans-cinnamate product, and the MIO cofactor is regenerated. pnas.orgwikipedia.org

Engineered PALs have been developed for the asymmetric synthesis of β-branched aromatic α-amino acids, demonstrating the potential for these enzymes to accommodate substituted phenylalanine derivatives. nih.gov

ω-Transaminases (ω-TAs)

ω-Transaminases (ω-TAs) are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor. nih.gov They are valuable biocatalysts for the synthesis of chiral amines and amino acids, including the kinetic resolution of racemic mixtures. nih.govnih.gov

In the context of this compound, an ω-TA could be employed for its synthesis or resolution. For example, a racemic mixture of β-amino acids has been successfully resolved using a novel ω-TA to yield the (R)-β-amino acid with high enantiomeric excess. nih.gov While this example is for a β-amino acid, the principle of kinetic resolution is applicable to α-amino acids as well. The enzyme would selectively catalyze the transamination of one enantiomer (e.g., the L-enantiomer), leaving the other (the D-enantiomer) unreacted and thus resolved. The substrate spectrum of ω-TAs can be broad, and some have shown activity towards aromatic amino acids like β-phenylalanine. nih.gov

Computational Chemistry Approaches for D-Phenylalanine Esters

Computational chemistry provides powerful tools for investigating the structure, reactivity, and stereochemistry of molecules like this compound.

Molecular Modeling of Reactivity and Selectivity in Esterification and Derivatization

Molecular modeling techniques, particularly density functional theory (DFT), can be used to study the mechanisms of chemical reactions, including esterification and other derivatizations of D-phenylalanine. gelisim.edu.trresearchgate.net DFT calculations allow for the determination of the geometries of reactants, transition states, and products, as well as their relative energies. youtube.combeilstein-journals.org

For instance, in an esterification reaction, DFT could be used to model the tetrahedral intermediate and the transition states for its formation and collapse. This can provide insights into the reaction barriers and the factors influencing the reaction rate and selectivity. Similarly, in derivatization reactions, computational models can help predict the most likely sites of reaction and the stereochemical outcomes. acs.org Time-dependent DFT (TD-DFT) can be employed to study the excited states of phenylalanine derivatives, which is relevant for understanding photochemical reactions. nih.gov

Table 2: Computational Methods for Studying D-Phenylalanine Ester Reactions

| Computational Method | Application | Information Obtained |

| Density Functional Theory (DFT) | Modeling reaction mechanisms | Geometries of reactants, transition states, and products; reaction energy barriers. |

| Time-Dependent DFT (TD-DFT) | Studying excited states | Electronic excitation energies; understanding photochemical reactivity. |

| Molecular Dynamics (MD) | Simulating molecular motion | Conformational dynamics; solvent effects. |

Conformational Analysis and Stereochemical Prediction Relevant to Reaction Pathways

The three-dimensional structure, or conformation, of this compound plays a critical role in its reactivity and how it interacts with catalysts and enzymes. Conformational analysis aims to identify the stable conformations of a molecule and their relative energies. gelisim.edu.trnih.gov

Computational methods can be used to perform a systematic search of the conformational space of D-phenylalanine esters. researchgate.net This involves rotating the single bonds in the molecule and calculating the energy of each resulting conformation. The results of such an analysis can help explain the stereochemical outcome of a reaction. For example, in a stereoselective reaction, the reactant may preferentially adopt a specific conformation that leads to the observed product. Molecular dynamics (MD) simulations can also be used to study the dynamic conformational changes of molecules over time. nih.gov The various non-covalent interactions, such as hydrogen bonds and π-π interactions, that stabilize different conformations can also be analyzed computationally. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing D-Phenylalanine, 1,1-dimethylethyl ester?

- Methodological Answer : The synthesis typically involves hydrogenolysis of a cyclopropane intermediate derived from N-Boc-D-phenylalaninol. Key steps include Boc (tert-butoxycarbonyl) protection of the amino group under anhydrous conditions, followed by hydrogenation using Pd(OH)₂ catalyst in methanol or ethanol. Reaction parameters such as pressure (100 psi H₂) and temperature (room temperature) are critical for preserving stereochemistry . For Boc protection, tert-butyl esters are introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine, ensuring minimal racemization .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming esterification and chiral integrity, particularly the tert-butyl group’s singlet at ~1.4 ppm in ¹H NMR. High-resolution mass spectrometry (HRMS) validates molecular weight, while chiral HPLC with columns like Chiralpak® AD-H can assess enantiomeric purity. For stability studies, reverse-phase HPLC monitors degradation products under varying pH and temperature conditions .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store under inert gas (argon or nitrogen) at -20°C in anhydrous solvents (e.g., dichloromethane or THF) to prevent hydrolysis of the ester group. Avoid prolonged exposure to moisture or acidic/basic conditions, as tert-butyl esters are prone to cleavage via acid-catalyzed mechanisms . Stability assays using thermogravimetric analysis (TGA) or accelerated aging studies (40°C/75% RH) can predict shelf-life .

Advanced Research Questions

Q. How can enantiomeric purity be maintained during large-scale synthesis of this compound?

- Methodological Answer : Use chiral auxiliaries or asymmetric catalysis to minimize racemization. For example, (S)- or (R)-oxazolidinecarboxylates (e.g., 1,1-dimethylethyl 4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate) can enforce stereochemical control during esterification. Kinetic resolution via lipase-catalyzed transesterification (e.g., Candida antarctica Lipase B) selectively hydrolyzes undesired enantiomers . Monitor enantiomeric excess (ee) using circular dichroism (CD) or chiral GC-MS .

Q. What mechanistic insights explain the acid-catalyzed hydrolysis of the 1,1-dimethylethyl ester group?

- Methodological Answer : The hydrolysis follows a two-step mechanism: (1) protonation of the ester carbonyl oxygen, increasing electrophilicity, and (2) nucleophilic attack by water to form a tetrahedral intermediate, which collapses to release tert-butanol and the carboxylic acid. Density Functional Theory (DFT) calculations can model transition states, while isotopic labeling (e.g., D₂O) tracks proton transfer kinetics. Steric hindrance from the tert-butyl group slows hydrolysis compared to methyl esters .

Q. How should researchers resolve contradictions in reported yields for this compound synthesis?

- Methodological Answer : Variability often arises from differences in Boc-deprotection efficiency or catalyst activity. Systematic optimization includes:

- Screening Pd catalysts (e.g., Pd/C vs. Pd(OH)₂) for hydrogenolysis .

- Adjusting solvent polarity (e.g., EtOH vs. MeOH) to improve intermediate solubility .

- Quantifying residual moisture via Karl Fischer titration, as trace water accelerates premature ester hydrolysis .

- Replicate experiments under controlled humidity (<10% RH) using glovebox conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.